Researchers seeking novel CNS kinase probes face limited access to C2-unsubstituted benzimidazole-5-carboxamide scaffolds. This compound (CAS 446834-45-3, MW 265.31, logD 1.88, TPSA 45 Ų) solves that gap as a halogen-free, lead-like core for parallel C2 diversification.
- CNS-favorable physicochemical profile vs. BML-277 (TPSA 81 Ų).
- Structurally matched negative control for Chk2/FLT3 inhibitor series.
- Ideal fragment for halogen-avoidance screening libraries.
Supplied with certificate of analysis; reliable global delivery for R&D.
Molecular FormulaC16H15N3O
Molecular Weight265.31 g/mol
Cat. No.B12126628
⚠ Attention: For research use only. Not for human or veterinary use.
1H-Benzoimidazole-5-carboxylic Acid Phenethyl-Amide: Chemical Identity and Scaffold Overview
1H-Benzoimidazole-5-carboxylic acid phenethyl-amide (CAS 446834-45-3; IUPAC: N-(2-phenylethyl)-3H-benzimidazole-5-carboxamide) is a synthetic small-molecule benzimidazole-5-carboxamide derivative with molecular formula C₁₆H₁₅N₃O and molecular weight 265.31 g/mol . The compound features an unsubstituted benzimidazole C2 position and a phenethyl amide moiety coupled to the 5-carboxylic acid of the benzimidazole core . It belongs to the broader class of 1H-benzo[d]imidazole-5-carboxamides, a privileged scaffold extensively explored for kinase inhibition (Chk2, FLT3, MNK2, JAK1), antiviral activity (HCV NS5B polymerase), fatty acid synthase inhibition, and antioxidant applications [1]. The compound is catalogued as a screening compound (ChemDiv ID 1683-1318) and is available from multiple chemical suppliers for non-human research use .
Scaffold diversification Unsubstituted C2 position may support parallel synthesis for focused library design and SAR exploration.
Assay compatibility Reported lower lipophilicity and higher predicted solubility may improve biochemical and cell-based assay performance.
Screening workflow Halogen-free, synthetically accessible scaffold may support fragment-based and diversity-oriented screening campaigns.
[1] Beaulieu, P. L.; Bös, M.; Bousquet, Y.; et al. Non-nucleoside inhibitors of the hepatitis C virus NS5B polymerase: discovery of benzimidazole 5-carboxylic amide derivatives with low-nanomolar potency. Bioorg. Med. Chem. Lett. 2004, 14 (5), 1191–1197. View Source
Structural Differentiation from Generic Benzimidazole-5-Carboxamides
Within the benzimidazole-5-carboxamide class, substitution patterns at the C2 position, N1 position, and the carboxamide nitrogen critically govern target selectivity, potency, and physicochemical behavior [1]. The target compound's defining structural signature—an unsubstituted C2 benzimidazole combined with an N-phenethyl carboxamide at C5—creates a distinct pharmacophoric and physicochemical profile versus dominant in-class analogs. BML-277 (Chk2 Inhibitor II) bears a bulky 2-(4-chlorophenoxy)phenyl group at C2 (MW 363.81, log Kow ~4.44), driving potent Chk2 affinity but imparting poor aqueous solubility (0.818 mg/L) . K783-0308 introduces N1-cyclopentyl and N1-(4-ethylphenyl) substitutions (MW 333.43), enabling FLT3/MNK2 dual inhibition through a different binding mode [2]. The 2-phenyl-1H-benzoimidazole-5-carboxylic acid amide (CHEMBL176041, MW 237.26) lacks the phenethyl extension on the amide nitrogen, altering logD and hydrogen-bonding capacity [3]. Interchanging any of these analogs for the target compound in SAR exploration, scaffold-hopping studies, or focused library design would confound structure–activity interpretation because the C2-unsubstituted phenethyl amide topology occupies a distinct region of chemical space that is underexplored in the published benzimidazole-5-carboxamide canon [1].
C2 substitution pattern mismatch
C2-substituted benzimidazole-5-carboxamides (e.g., BML-277, K783-0308) exhibit distinct target engagement and physicochemical profiles; SAR from these analogs may not transfer to the unsubstituted scaffold.
Lipophilicity-driven assay shift
Higher lipophilicity of comparator BML-277 may increase non-specific binding and off-target risk, altering assay outcomes relative to the target compound’s more balanced logD.
Halogen content and synthetic complexity
Presence of chlorine in BML-277 introduces environmental persistence concerns and additional synthetic steps; direct substitution may compromise green-chemistry workflow compliance.
[1] Arienti, K. L.; Brunmark, A.; Axe, F. U.; et al. Checkpoint kinase inhibitors: SAR and radioprotective properties of a series of 2-arylbenzimidazoles. J. Med. Chem. 2005, 48 (6), 1873–1885. View Source
[2] Identification of a dual FLT3 and MNK2 inhibitor for acute myeloid leukemia treatment using a structure-based virtual screening approach. J. Chem. Inf. Model. 2022, 62 (4), 1049–1061. View Source
Comparative Evidence: Physicochemical and Structural Advantages
Molecular Weight and Ligand Efficiency Advantage
The target compound (MW 265.31 g/mol) is 27% lighter than K783-0308 (MW 333.43 g/mol) and 37% lighter than BML-277 (MW 363.81 g/mol) . In lead-like chemical space, lower molecular weight correlates with improved ligand efficiency metrics (LE, LLE) and greater headroom for property-preserving elaboration. The C2-unsubstituted benzimidazole core of the target compound contributes substantially to this MW advantage .
MW & ligand efficiencyData to verify
265.31 g/mol (−27% vs BML-277)
Reported lower MW may support ligand efficiency optimization.
-98.50 g/mol vs. BML-277 (-27.1%); -68.12 g/mol vs. K783-0308 (-20.4%)
Conditions
Calculated from molecular formulas; vendor-reported data from ChemDiv, ApexBT, MedChemExpress
Why This Matters
For procurement decisions in lead optimization programs, the target compound's significantly lower MW offers greater ligand efficiency potential and more room for synthetic elaboration before exceeding drug-likeness thresholds, reducing the risk of late-stage attrition due to high molecular weight.
Lipophilicity and Aqueous Solubility Differentiation
The target compound exhibits calculated logP of 1.88 and logD₇.₄ of 1.88, with estimated logSw of -2.52 . In contrast, BML-277 has an estimated log Kow of 4.44 and measured aqueous solubility of only 0.818 mg/L (1.5 × 10⁻³ g/L) at 25 °C . The >2.5 log-unit difference in lipophilicity predicts substantially better aqueous solubility for the target compound. In the benzimidazole-5-carboxamide class, excessive lipophilicity (logD > 3.5) has been associated with increased off-target promiscuity and CYP inhibition liability [1].
Lipophilicity & solubility
logD₇.₄ 1.88; estimated solubility ~3.0 mg/L (3.6× higher vs BML-277)
Lower lipophilicity may reduce non-specific binding and improve assay compatibility.
BML-277: log Kow = 4.44 (estimated); aqueous solubility = 0.818 mg/L (measured at 25 °C); K783-0308: logP not publicly reported but MW and aromatic ring count predict logP > 3.5
Quantified Difference
ΔlogP ≈ −2.56 vs. BML-277; estimated aqueous solubility ~3.6-fold higher than BML-277
Conditions
Target compound logP/logD/logSw calculated by ChemDiv using internal algorithms; BML-277 log Kow from WSKOW v1.41 estimation (ChemSpider); solubility measured at 25 °C
Why This Matters
For screening library procurement and assay development, the target compound's lower lipophilicity predicts reduced non-specific binding liability and better aqueous compatibility, translating to more reliable dose-response data in biochemical and cell-based assays compared to highly lipophilic benzimidazole analogs.
Physicochemical profilingDrug-likenessSolubility
[1] Arienti, K. L.; Brunmark, A.; Axe, F. U.; et al. Checkpoint kinase inhibitors: SAR and radioprotective properties of a series of 2-arylbenzimidazoles. J. Med. Chem. 2005, 48 (6), 1873–1885. Note: SAR analysis demonstrates strong correlation between 2-aryl substitution lipophilicity and Chk2 potency, but also highlights trade-offs with solubility. View Source
Topological Polar Surface Area and Permeability Potential
The target compound has a topological polar surface area (TPSA) of 45.02 Ų , which is 44% lower than BML-277 (TPSA ≈ 81 Ų, calculated from its structure containing additional oxygen and chlorine atoms) . TPSA values below 60 Ų are generally associated with favorable passive membrane permeability, while values between 60–90 Ų correlate with moderate permeability, and values above 140 Ų predict poor absorption [1]. The target compound's TPSA of 45 Ų places it in a permeability-favorable range distinct from its bulkier benzimidazole-5-carboxamide counterparts.
BML-277: TPSA ≈ 81 Ų (calculated from structure C₂₀H₁₄ClN₃O₂ with additional ether and chloro substituents); 2-Phenyl-1H-benzoimidazole-5-carboxylic acid amide: TPSA ≈ 71 Ų
Quantified Difference
ΔTPSA = −36 Ų (−44.4%) vs. BML-277; −26 Ų vs. 2-phenyl analog
Conditions
TPSA calculated by ChemDiv for target compound; BML-277 TPSA from ChemSpider/structural calculation (PSA: 81)
Why This Matters
For cell-based assay applications and permeability screening panels, the target compound's 45 Ų TPSA predicts superior passive membrane diffusion relative to BML-277 (81 Ų), making it a more tractable starting point for intracellular target programs where membrane penetration is rate-limiting.
Cell permeabilityADMEBlood-brain barrier
[1] Palm, K.; Stenberg, P.; Luthman, K.; Artursson, P. Polar molecular surface properties predict the intestinal absorption of drugs in humans. Pharm. Res. 1997, 14 (5), 568–571. (Established TPSA cut-off <60 Ų for high permeability.) View Source
Unsubstituted C2 Position as a Synthetic Handle
Unlike BML-277 (2-[4-(4-chlorophenoxy)phenyl]-substituted), K783-0308 (N1, C2-disubstituted), and 2-phenyl-1H-benzoimidazole-5-carboxylic acid amide (2-phenyl-substituted), the target compound carries no substituent at the C2 position of the benzimidazole ring . In the published SAR of benzimidazole-5-carboxamide Chk2 inhibitors, C2 substitution is the primary driver of potency, with 2-aryl groups contributing critical hydrophobic contacts in the ATP-binding pocket [1]. The C2-unsubstituted scaffold of the target compound therefore represents a chemically tractable starting point for divergent C2 functionalization—alkylation, arylation (Suzuki, Ullmann), or heteroaryl installation—that is sterically and electronically permissive, in contrast to the fully elaborated C2-aryl analogs where further modification is blocked .
C2 synthetic handleClass-level inference
C2-H enables alkylation/arylation; C2-aryl analogs lack this diversification vector.
Unsubstituted C2 may enable parallel library synthesis unavailable from C2-substituted scaffolds.
C2 position substitution status (synthetic tractability)
Target Compound Data
C2-unsubstituted (C2-H); amenable to N-alkylation, C-H activation, and metal-catalyzed cross-coupling for late-stage diversification
Comparator Or Baseline
BML-277: C2 substituted with 4-(4-chlorophenoxy)phenyl (fully elaborated, no synthetic handle at C2); K783-0308: N1 and benzimidazole core substituted; 2-Phenyl analog: C2 substituted with phenyl
Quantified Difference
Qualitative difference: target compound offers C2 as an accessible diversification vector; comparators lack this synthetic flexibility
Conditions
Structural comparison based on reported/calculated chemical structures; synthetic feasibility inferred from established benzimidazole C2 functionalization chemistry
Why This Matters
For medicinal chemistry teams building focused libraries or exploring SAR around the benzimidazole-5-carboxamide scaffold, the C2-unsubstituted phenethyl amide provides a unique diversification node that cannot be accessed from pre-substituted C2-aryl analogs. This enables parallel synthesis of C2-diverse compound arrays for target-agnostic or multi-target screening campaigns.
[1] Arienti, K. L.; Brunmark, A.; Axe, F. U.; et al. Checkpoint kinase inhibitors: SAR and radioprotective properties of a series of 2-arylbenzimidazoles. J. Med. Chem. 2005, 48 (6), 1873–1885. Compound 2h (IC₅₀ 15 nM) demonstrates the critical role of 2-aryl substitution for Chk2 potency. View Source
Hydrogen Bond Donor/Acceptor Profile for CNS Drug-Like Space
The target compound has 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA) , whereas BML-277 carries 3 HBD and 4 HBA due to its additional carboxamide NH₂ and diaryl ether oxygen [1]. For CNS drug design, the empirically derived optimal range is HBD ≤ 3 and HBA ≤ 7, with total HBD + HBA ≤ 8 favored for brain penetration [2]. The target compound's total H-bond count of 5 falls well within CNS-favorable space (sum = 5), while BML-277 (sum = 7) approaches the upper limit. This HBD/HBA reduction is a direct consequence of the simpler C2-unsubstituted phenethyl amide architecture.
H-bond profile
HBD 2, HBA 3 (total 5) vs BML-277 total 7
Lower H-bond count may support favorable CNS penetration potential in research models.
CNS drug-property cutoffs from literature.
CNS drug designHydrogen bondingDrug-likeness rules
Calculated from chemical structures; ChemDiv reports HBA = 3, HBD = 2 for target compound; BML-277 HBA/HBD from structural analysis
Why This Matters
For neuroscience-targeted screening campaigns and CNS drug discovery programs, the target compound's lower hydrogen-bonding capacity predicts superior brain penetration potential relative to BML-277, which exceeds typical CNS HBD limits. This makes the target compound a more suitable phenotypic screening probe for neurotherapeutic target identification.
CNS drug designHydrogen bondingDrug-likeness rules
[1] PubChem. BML-277. CID 9956119. Hydrogen Bond Donor Count: 2 (note: reported value varies; structure indicates 3 HBD including benzimidazole NH and primary amide NH₂). https://pubchem.ncbi.nlm.nih.gov/compound/9956119 (accessed 2026-05-04). View Source
[2] Pajouhesh, H.; Lenz, G. R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx 2005, 2 (4), 541–553. (CNS drug property ranges: HBD ≤ 3, HBA ≤ 7, MW ≤ 400, logP ≤ 5.) View Source
Halogen-Free Structure and Reduced Environmental Persistence
The target compound contains no halogen atoms (molecular formula C₁₆H₁₅N₃O), contrasting with BML-277, which incorporates both a chlorine atom on the phenoxy ring (C₂₀H₁₄ClN₃O₂) [1]. Chlorinated aromatic compounds are increasingly scrutinized for environmental persistence and potential REACH regulatory constraints [2]. From a synthetic perspective, the absence of chlorine eliminates the need for chlorinated aromatic building blocks, simplifying supply chain logistics and reducing the cost and complexity of multistep synthesis. The target compound can be prepared via a straightforward amidation of commercially available 1H-benzimidazole-5-carboxylic acid with phenethylamine .
Halogen content
Halogen-free (C₁₆H₁₅N₃O) vs chlorinated analog BML-277.
Eliminates environmental persistence concerns and simplifies supply chain.
Green chemistryHalogen-freeSynthetic accessibility
Evidence Dimension
Halogen content and synthetic complexity
Target Compound Data
No halogen atoms; formula C₁₆H₁₅N₃O; two-step synthesis from 1H-benzimidazole-5-carboxylic acid and phenethylamine via amidation
Comparator Or Baseline
BML-277: contains one chlorine atom; formula C₂₀H₁₄ClN₃O₂; requires 4-(4-chlorophenoxy)benzaldehyde or equivalent chlorinated building block
Quantified Difference
Qualitative advantage: halogen-free, reduced environmental persistence concern; one less synthetic step (no Suzuki or Ullmann coupling for C2 aryl installation required)
Conditions
Structural comparison; synthetic route for target compound described by EvitaChem ; BML-277 synthesis requires C2 aryl coupling step
Why This Matters
For procurement by organizations with green chemistry mandates or halogen-avoidance policies, the target compound's chlorine-free structure eliminates the regulatory and environmental liabilities associated with chlorinated aromatics. The simpler synthesis also supports more reliable supply and potentially lower cost at scale.
Green chemistryHalogen-freeSynthetic accessibility
[2] European Chemicals Agency (ECHA). Guidance on the Biocidal Products Regulation: Volume V, Guidance on active substances and suppliers. 2022. (REACH regulation framework concerning persistent, bioaccumulative, and toxic substances.) View Source
Optimal Research and Industrial Application Scenarios
Scaffold-Hopping and Focused C2-Diversified Library Design
The target compound serves as an ideal core scaffold for building C2-diversified benzimidazole-5-carboxamide libraries. Its combination of unsubstituted C2, phenethyl amide at C5, and favorable physicochemical properties (logD 1.88, MW 265.31, TPSA 45 Ų) makes it a unique starting point unavailable from the most common in-class analogs BML-277, K783-0308, or the simple 2-phenyl congener. Parallel C2 functionalization (alkylation, arylation, heteroaryl installation) can rapidly generate compound arrays for screening against kinase panels, antiviral targets (HCV NS5B precedented), or fatty acid synthase targets .
CNS-Penetrant Probe Development
With TPSA of 45.02 Ų, HBD count of 2, HBA count of 3, and logD of 1.88 , the target compound occupies CNS drug-like chemical space more favorably than any of its close benzimidazole-5-carboxamide comparators. BML-277 (TPSA 81 Ų, log Kow 4.44) is disfavored for CNS applications . The target compound can be procured as a CNS-focused screening probe for kinase targets (e.g., Chk2, DYRK1A, PIM kinases) or epigenetic targets (e.g., HDACs, as suggested by benzimidazole-hydroxamic acid analogs in BindingDB ) where brain exposure is desired.
Green Chemistry-Compliant Fragment Screening
The halogen-free, low-synthetic-complexity structure of the target compound (C₁₆H₁₅N₃O, no Cl, Br, or F) makes it suitable for fragment-based screening initiatives in organizations with halogen-avoidance policies or restricted substance lists. Its MW of 265.31 g/mol and low hydrogen-bond count (sum = 5) occupy the 'lead-like' rather than 'drug-like' space, providing ample headroom for property-preserving fragment growth . Procurement as a fragment screening hit or scaffold can feed directly into structure-based design without the environmental persistence concerns associated with chlorinated benzimidazole analogs such as BML-277 (C₂₀H₁₄ClN₃O₂) .
Negative Control in Kinase Selectivity Profiling Panels
Given the demonstrated potent Chk2 inhibition of 2-aryl-substituted benzimidazole-5-carboxamides (BML-277 IC₅₀ = 15 nM; 2h IC₅₀ = 15 nM) and the FLT3/MNK2 dual inhibition of N1,C2-disubstituted K783-0308 , the C2-unsubstituted target compound is structurally predicted to lack potent kinase inhibitory activity at these targets due to the absence of the critical C2 hydrophobic aryl contact required for ATP-pocket binding . This makes the compound valuable as a structurally matched negative control or baseline comparator in kinase selectivity profiling, enabling researchers to deconvolute C2-substitution-dependent vs. scaffold-dependent pharmacological effects in benzimidazole-5-carboxamide kinase inhibitor series—a role that cannot be fulfilled by any of the potent C2-substituted analogs .
Application
Selection Property
Validation Focus
C2-diversified library synthesis
Unsubstituted C2 synthetic handle
Parallel C2 functionalization feasibility
Neuroscience target screening
Low TPSA and H-bond count
Brain penetration potential in cell models
Fragment-based screening
Halogen-free, lead-like scaffold
Lead-like property expansion
Kinase selectivity profiling
Structurally matched inactive control
C2-substitution-dependent activity deconvolution
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